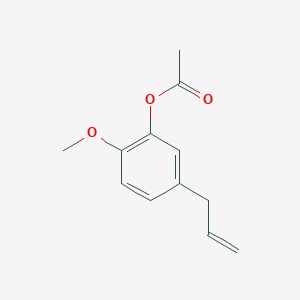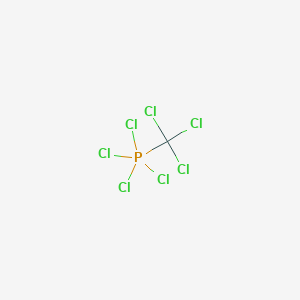
Tetrachloro(trichloromethyl)phosphorane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrachloro(trichloromethyl)phosphorane is a chemical compound with the molecular formula CCl7P. It is a phosphorus-containing compound characterized by the presence of seven chlorine atoms and one trichloromethyl group attached to a phosphorus atom. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Tetrachloro(trichloromethyl)phosphorane can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with carbon tetrachloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained . Another method involves the chlorination of chloromethyldichlorophosphonic dichloride in the presence of light or other catalysts .
Analyse Des Réactions Chimiques
Tetrachloro(trichloromethyl)phosphorane undergoes various types of chemical reactions, including substitution and addition reactions. It reacts with nucleophiles, such as amines and alcohols, to form corresponding substituted products. The compound can also undergo oxidation and reduction reactions under specific conditions. Common reagents used in these reactions include sulfur dioxide and other halogenating agents .
Applications De Recherche Scientifique
Tetrachloro(trichloromethyl)phosphorane has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of other phosphorus-containing compounds. In biology and medicine, it has been studied for its potential use in drug development and as a biochemical probe. Industrially, it is used in the production of flame retardants and other specialty chemicals .
Mécanisme D'action
The mechanism of action of tetrachloro(trichloromethyl)phosphorane involves its reactivity with various molecular targets. The compound can form complexes with nucleophiles, leading to the formation of new chemical bonds. The pathways involved in these reactions often include nucleophilic substitution and addition mechanisms .
Comparaison Avec Des Composés Similaires
Tetrachloro(trichloromethyl)phosphorane can be compared with other phosphorus-containing compounds, such as hexachlorocyclotriphosphazene and trichloromethylphosphonyl dichloride. These compounds share similar reactivity patterns but differ in their molecular structures and specific applications. This compound is unique due to its high chlorine content and specific reactivity with nucleophiles .
Propriétés
Numéro CAS |
3582-10-3 |
|---|---|
Formule moléculaire |
CCl7P |
Poids moléculaire |
291.1 g/mol |
Nom IUPAC |
tetrachloro(trichloromethyl)-λ5-phosphane |
InChI |
InChI=1S/CCl7P/c2-1(3,4)9(5,6,7)8 |
Clé InChI |
KVNRUJHTQABFKZ-UHFFFAOYSA-N |
SMILES canonique |
C(P(Cl)(Cl)(Cl)Cl)(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


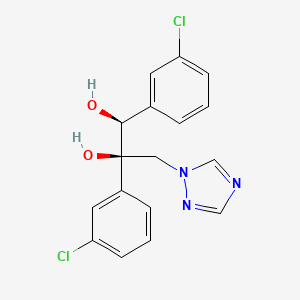

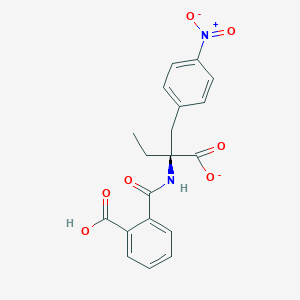
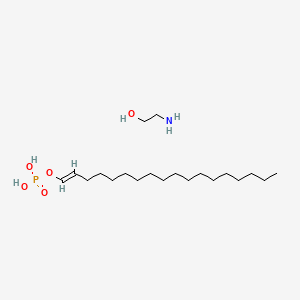
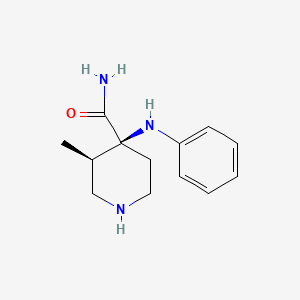
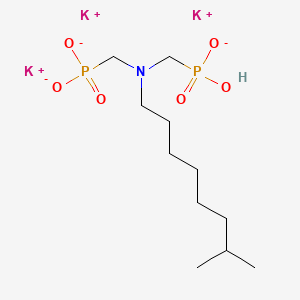
![(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride](/img/structure/B12680196.png)
![1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane](/img/structure/B12680202.png)
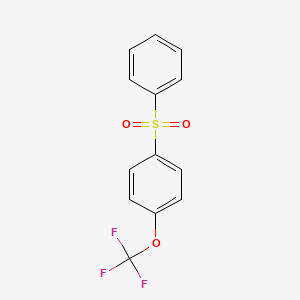
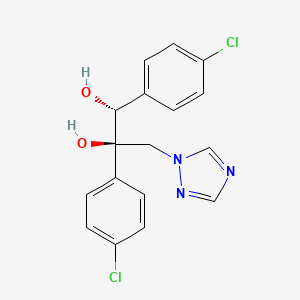

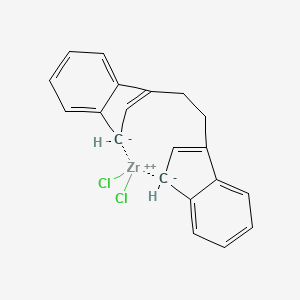
![N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide](/img/structure/B12680235.png)
